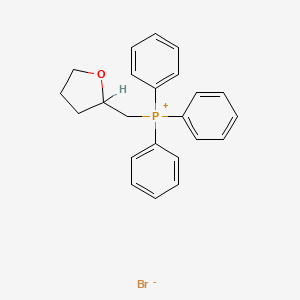

Triphenyl((tetrahydrofuran-2-yl)methyl)phosphonium bromide

Description

Triphenyl((tetrahydrofuran-2-yl)methyl)phosphonium bromide is a quaternary phosphonium salt characterized by a tetrahydrofuran (THF) moiety attached to the phosphonium center. This structural feature imparts unique solubility and reactivity properties, making it valuable in organic synthesis, catalysis, and materials science.

Properties

CAS No. |

18138-76-6 |

|---|---|

Molecular Formula |

C23H24BrOP |

Molecular Weight |

427.3 g/mol |

IUPAC Name |

oxolan-2-ylmethyl(triphenyl)phosphanium;bromide |

InChI |

InChI=1S/C23H24OP.BrH/c1-4-12-21(13-5-1)25(19-20-11-10-18-24-20,22-14-6-2-7-15-22)23-16-8-3-9-17-23;/h1-9,12-17,20H,10-11,18-19H2;1H/q+1;/p-1 |

InChI Key |

MTVSGZLQXPBTHM-UHFFFAOYSA-M |

Canonical SMILES |

C1CC(OC1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |

Origin of Product |

United States |

Preparation Methods

Classical Quaternization via Alkyl Halide and Triphenylphosphine

The fundamental approach to preparing phosphonium salts such as triphenyl((tetrahydrofuran-2-yl)methyl)phosphonium bromide is the nucleophilic substitution reaction of triphenylphosphine with an alkyl halide bearing the tetrahydrofuran-2-ylmethyl group.

- Reactants : Triphenylphosphine and tetrahydrofuran-2-ylmethyl bromide (or analogous halide).

- Solvent : Commonly aprotic solvents such as benzene, tetrahydrofuran (THF), or 1,4-dioxane.

- Conditions : Heating under reflux or elevated temperatures (50–110 °C) to facilitate the reaction.

- Mechanism : The lone pair on the phosphorus atom attacks the electrophilic carbon of the alkyl halide, forming the phosphonium salt.

- The reaction is typically performed under inert atmosphere (nitrogen or argon) to prevent oxidation.

- Reaction times vary from several hours to overnight depending on temperature and solvent.

- The reaction may require pressure vessels if volatile alkyl halides are used, but modifications allow atmospheric pressure reactions.

Improved Methods Using 1,1-Dibromoalkanes and Alcoholic Solvents

A patented process for alkyltriarylphosphonium bromides involves reacting triphenylphosphine with 1,1-dibromoalkanes in alcoholic solvents, which facilitates halogen exchange and improves yield.

- Solvent : Alcohols such as methanol act both as solvent and reactant, replacing one bromide with hydrogen.

- Advantages :

- Avoids the need for pressure vessels.

- Higher yields (>90%) can be achieved.

- Reaction proceeds at reflux temperatures of the alcoholic solvent (~60–70 °C).

- Byproducts : Triphenylphosphine oxide is formed, indicating oxygen incorporation from the alcohol solvent.

This method could be adapted for the preparation of this compound by using the corresponding dibrominated tetrahydrofuran derivative.

Specific Preparation Using Tetrahydrofuran-2-ylmethyl Bromide

While direct literature on this compound is limited, analogous phosphonium salts are prepared by:

- Step 1 : Synthesis of tetrahydrofuran-2-ylmethyl bromide via halogenation of tetrahydrofuran-2-ylmethanol using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid.

- Step 2 : Reacting the bromide with triphenylphosphine in dry THF or 1,4-dioxane under reflux for several hours.

- Step 3 : Isolation by filtration or crystallization after cooling.

Representative Reaction Conditions and Yields

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Triphenylphosphine | 1 equivalent | Purity >99% recommended |

| Tetrahydrofuran-2-ylmethyl bromide | 1.1 equivalents | Slight excess to drive reaction |

| Solvent | Dry THF or 1,4-dioxane | Inert atmosphere (N2) |

| Temperature | 50–110 °C (reflux) | Reaction time: 6–24 hours |

| Atmosphere | Nitrogen or argon | To avoid oxidation |

| Workup | Quench with water, extract with ethyl acetate | Dry over Na2SO4, concentrate under reduced pressure |

| Purification | Column chromatography or recrystallization | Ethyl acetate/petroleum ether mixtures |

Yields typically range from 80% to 95% depending on reaction scale and purity of reagents.

Analytical and Research Findings

- Reaction Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are used to monitor conversion.

- Purity Assessment : Melting point, IR spectroscopy, and elemental analysis confirm product identity.

- Side Reactions : Minimal, but possible formation of triphenylphosphine oxide or unreacted starting materials.

- Scale-Up Considerations : Use of 1,4-dioxane and potassium carbonate as base in some protocols allows for gram to kilogram scale synthesis with good reproducibility.

Summary Table of Preparation Methods

| Method | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Classical quaternization | THF or benzene | 50–110 °C | 6–24 h | 80–90 | Requires inert atmosphere |

| Alcoholic solvent with dibromoalkane | Methanol or ethanol | ~60–70 °C | 24 h | >90 | Halogen exchange, triphenylphosphine oxide byproduct |

| Halogenation + quaternization | Stepwise: PBr3 then THF | Step 1: 0–25 °C; Step 2: 50–110 °C | Step 1: 1–2 h; Step 2: 6–24 h | 85–95 | Two-step approach for high purity |

Chemical Reactions Analysis

Types of Reactions

Oxidation: Triphenyl((tetrahydrofuran-2-yl)methyl)phosphonium bromide can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.

Reduction: This compound can also participate in reduction reactions, typically involving reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like halides, cyanides, and amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

Triphenyl((tetrahydrofuran-2-yl)methyl)phosphonium bromide has diverse applications in scientific research:

Chemistry: Used as a reagent in the Wittig reaction to synthesize alkenes.

Biology: Employed in the study of phosphonium salts’ interactions with biological molecules.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Triphenyl((tetrahydrofuran-2-yl)methyl)phosphonium bromide exerts its effects involves the formation of a stable phosphonium cation. This cation can interact with various molecular targets, facilitating reactions such as the Wittig reaction. The pathways involved often include nucleophilic attack on the phosphonium center, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Cyclic Ether Substituents: THF vs. Tetrahydropyran (THP)

A key structural analog is triphenyl(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phosphonium bromide (compound 15), which replaces the THF group with a tetrahydropyran (THP) moiety .

- Synthesis: The THP derivative is synthesized via reaction of 3-bromopropanol with 3,4-dihydro-2H-pyran, followed by phosphonium salt formation. In contrast, the THF-containing compound likely involves bromomethyl-THF intermediates.

- Properties : The six-membered THP ring may confer higher thermal stability compared to the five-membered THF due to reduced ring strain. However, the THF group offers better solubility in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .

Fluorinated Phenyl Ring Derivatives

Fluorinated analogs, such as [10-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)decyl]tris[4-(trifluoromethyl)phenyl]phosphonium bromide , feature trifluoromethyl groups on the phenyl rings .

- Lipophilicity : Fluorination increases lipophilicity, enhancing cell membrane permeability in biological applications.

- Thermal Stability: Fluorinated phenyl groups may raise decomposition temperatures by 20–30°C compared to non-fluorinated analogs, as seen in thermogravimetric analysis (TGA) studies of related compounds .

Thermal and Chemical Stability

Oxygen-Containing Quaternary Phosphonium Salts (oxy-QPSs)

Compounds like tri-tert-butyl(2-ethoxyethyl)phosphonium bromide (, compound 3) and tri-tert-butyl((2-methoxyethoxy)methyl)phosphonium chloride (compound 4) provide insights into substituent effects :

- Thermal Decomposition :

| Compound | Decomposition Temperature (°C) |

|---|---|

| Tri-tert-butyl(2-ethoxyethyl)phosphonium bromide | ~220 |

| Tri-tert-butyl(MEM)phosphonium chloride | ~200 |

| Triphenyl((THF-2-yl)methyl)phosphonium bromide (estimated) | 180–190 (inferred from THF analogs) |

The THF derivative likely decomposes at lower temperatures due to the labile ether linkage compared to alkyl or carboxyethyl groups.

Propargyl and Allenyl Derivatives

Triphenylpropargylphosphonium bromide () and its tautomers exhibit distinct reactivity. The propargyl group forms α,β-unsaturated adducts with secondary amines, while the THF analog may participate in nucleophilic substitutions or hydrogen-bond-mediated reactions .

Deep Eutectic Solvents (DESs)

Phosphonium salts like methyl triphenyl phosphonium bromide and allyl triphenyl phosphonium bromide are used in DESs for green synthesis .

- THF Derivative Potential: The THF group’s polarity could improve DES compatibility with hydrophilic substrates, though its steric bulk may reduce catalytic efficiency compared to smaller substituents (e.g., methyl or allyl groups).

Rosuvastatin Intermediate

The rosuvastatin triphenylphosphonium bromide intermediate () contains a pyrimidinylmethyl group, highlighting the role of phosphonium salts in drug delivery. The THF analog’s ether linkage may offer improved aqueous solubility compared to aromatic substituents, critical for bioavailability .

Biological Activity

Triphenyl((tetrahydrofuran-2-yl)methyl)phosphonium bromide is a phosphonium salt that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by a triphenylphosphonium cation linked to a tetrahydrofuran moiety. The phosphonium group is known for its ability to target mitochondria due to its positive charge and hydrophobic nature, which facilitates accumulation in areas of high membrane potential.

Antiproliferative Activity

Case Studies on Anticancer Effects:

- Cytotoxicity in Cancer Cell Lines : Research has demonstrated that derivatives of triphenylphosphonium salts exhibit significant cytotoxic effects against various human cancer cell lines. For instance, compounds with alkyl chains were tested against colon cancer (HCT116), melanoma (A375), prostate cancer (PC-3), and breast carcinoma (T-47D) cells. The introduction of a tetrahydrofuran moiety was found to enhance the antiproliferative activity compared to simpler alkyl chains, with IC50 values often below 10 μM, indicating potent activity against malignant cells while sparing non-malignant cells .

- Mechanism of Action : The mechanism underlying the cytotoxic effects is primarily linked to mitochondrial dysfunction. Studies have shown that triphenylphosphonium derivatives can disrupt mitochondrial bioenergetics, leading to impaired ATP synthesis and increased oxidative stress within cancer cells . This disruption is particularly pronounced with longer hydrophobic chains, which enhance the accumulation of these compounds in mitochondria.

Antimicrobial Activity

Evaluation Against Bacterial Strains :

Triphenylphosphonium salts have also been evaluated for their antimicrobial properties, particularly against Gram-positive bacteria such as Enterococcus and Staphylococcus species. In vitro studies indicated that these compounds exert significant antibacterial effects, demonstrating potential as novel antimicrobial agents .

Table 1: Summary of Biological Activities

Recent Research Findings

- Targeted Drug Delivery : Recent advancements have explored the use of triphenylphosphonium as a carrier for targeted drug delivery to mitochondria. This approach aims to enhance the efficacy of chemotherapeutic agents while minimizing systemic toxicity. For example, TPP-conjugated liposomes have been shown to improve the delivery and effectiveness of drugs like Paclitaxel in cancer models .

- Bioreductively Activatable Prodrugs : Another innovative application involves the development of prodrugs that become activated in the presence of specific cellular conditions, enhancing their therapeutic index against resistant cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Triphenyl((tetrahydrofuran-2-yl)methyl)phosphonium bromide?

- Methodology : The compound is typically synthesized via alkylation of triphenylphosphine with a bromide precursor containing the tetrahydrofuran-2-ylmethyl group. For analogous phosphonium salts (e.g., methyltriphenylphosphonium bromide), reactions are conducted in anhydrous solvents like THF under inert gas (N₂ or Ar) to prevent side reactions . A similar approach for (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide involves refluxing triphenylphosphine with the alkyl bromide in acetonitrile .

- Key Considerations : Use stoichiometric excess of triphenylphosphine to ensure complete alkylation. Reaction progress can be monitored via TLC or NMR.

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Operate under inert gas (N₂/Ar) to avoid moisture and oxidation. Use gloves, protective eyewear, and fume hoods due to potential irritancy .

- Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C. Avoid exposure to heat (>200°C) to prevent decomposition .

Q. What spectroscopic techniques are suitable for characterizing this phosphonium salt?

- NMR : ¹H and ¹³C NMR can confirm the tetrahydrofuran-2-ylmethyl group and triphenylphosphine backbone. For example, the InChI key (MLOSJPZSZWUDSK-UHFFFAOYSA-N) in PubChem data for analogous compounds provides reference spectra .

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS can verify molecular weight (e.g., ~443.3 g/mol for similar derivatives) .

Advanced Research Questions

Q. How can researchers optimize Wittig reaction conditions using this phosphonium salt?

- Methodology : The compound’s tetrahydrofuran moiety may influence steric and electronic properties in Wittig reactions. Compare yields under varying bases (e.g., NaH, KOtBu) and solvents (THF vs. DCM). For example, methyltriphenylphosphonium bromide requires strong bases to generate ylides .

- Data Analysis : Track reaction kinetics via in-situ IR or NMR. A recent study on carboxybutyl derivatives achieved 88% yield using NaH in THF .

Q. What are common side products in reactions involving this compound, and how can they be mitigated?

- Side Products : Hydrolysis of the phosphonium salt under acidic/moist conditions may generate triphenylphosphine oxide. Incomplete alkylation could leave residual triphenylphosphine .

- Mitigation : Ensure anhydrous conditions and inert atmosphere. Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography .

Q. How do structural modifications (e.g., tetrahydrofuran ring) impact reactivity compared to other phosphonium salts?

- Comparative Analysis : The tetrahydrofuran group may enhance solubility in polar aprotic solvents compared to alkyl chains (e.g., butyltriphenylphosphonium bromide) .

- Experimental Design : Compare reaction rates and yields in model Wittig reactions using salts with varying substituents (e.g., methyl, carboxybutyl) .

Q. How should researchers address discrepancies in reported thermal stability data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.